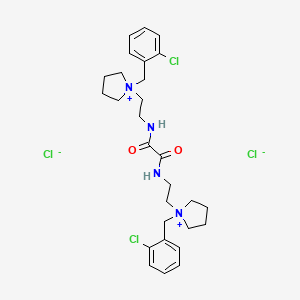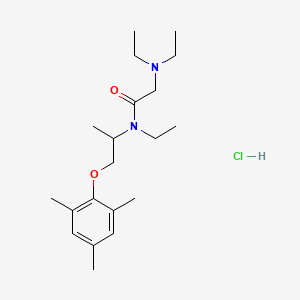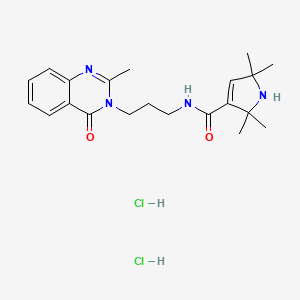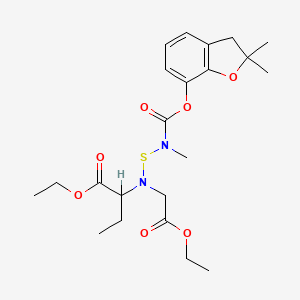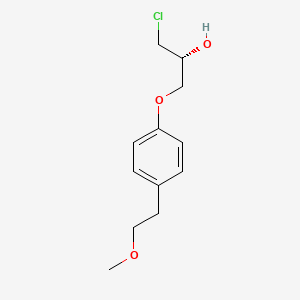
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, ®- is a chiral compound that serves as an intermediate in the synthesis of various pharmaceuticals, including selective β1-blocker drugs like metoprolol . The compound’s chirality is crucial for its biological activity, making it a significant target for enantioselective synthesis and resolution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, ®- typically involves the reaction of 1-chloro-3-chloropropan-2-ol with 4-(2-methoxyethyl)phenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion displaces the chloride ion on the propanol derivative .
Industrial Production Methods
Industrial production of this compound often employs biocatalysis for enantioselective synthesis. Pseudomonas fluorescens lipase (PFL) has been screened as an efficient biocatalyst for the kinetic resolution of the racemic intermediate. The enzyme selectively acylates the R-form of the racemic mixture, achieving high enantioselectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, ®- undergoes various chemical reactions, including:
Nucleophilic substitution: The hydroxyl group can be substituted by other nucleophiles.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The compound can undergo reduction reactions to form different alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Jones reagent are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Nucleophilic substitution: Various ethers or esters depending on the nucleophile.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Different alcohol derivatives.
Scientific Research Applications
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, ®- is extensively used in scientific research due to its role as an intermediate in the synthesis of β1-blocker drugs. Its applications include:
Chemistry: Used in the synthesis of chiral intermediates and as a substrate in enantioselective reactions.
Biology: Studied for its interactions with enzymes and its role in metabolic pathways.
Medicine: Essential in the production of metoprolol and other β1-blockers, which are used to treat cardiovascular diseases.
Industry: Utilized in the large-scale production of pharmaceuticals due to its importance in drug synthesis
Mechanism of Action
The mechanism of action of 1-chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, ®- involves its interaction with specific enzymes. For instance, Pseudomonas fluorescens lipase (PFL) preferentially catalyzes the transesterification of the R-enantiomer into the corresponding ester. This selectivity is due to strong hydrogen bond interactions between the hydroxyl group of the R-enantiomer and key binding residues in the enzyme’s catalytic site .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-(4-(2-methoxyethyl)phenoxy)-propan-2-ol: A racemic mixture used as an intermediate in drug synthesis.
1-Chloro-2-hydroxy-3-(4-(2-ethoxyethyl)phenoxy)-propane: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, ®- is unique due to its high enantioselectivity and its specific interactions with biocatalysts like Pseudomonas fluorescens lipase. This makes it a valuable compound in the synthesis of optically pure pharmaceuticals .
Properties
CAS No. |
134582-18-6 |
|---|---|
Molecular Formula |
C12H17ClO3 |
Molecular Weight |
244.71 g/mol |
IUPAC Name |
(2R)-1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H17ClO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9H2,1H3/t11-/m0/s1 |
InChI Key |
MAVSBQOSROXJQJ-NSHDSACASA-N |
Isomeric SMILES |
COCCC1=CC=C(C=C1)OC[C@H](CCl)O |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


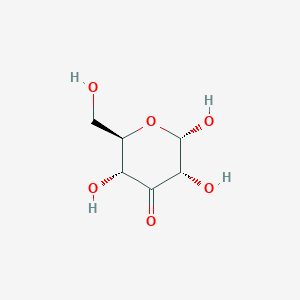
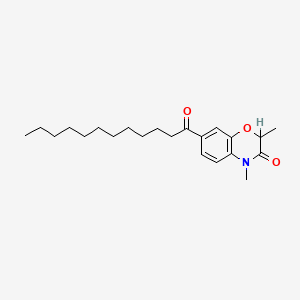
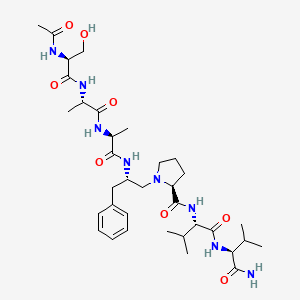

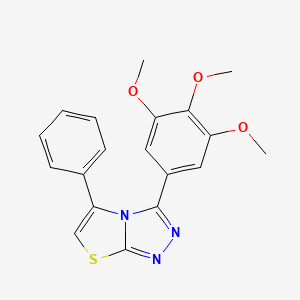
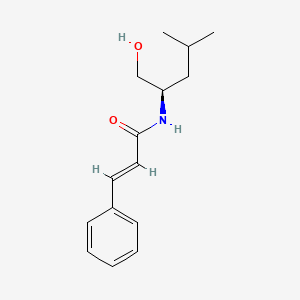

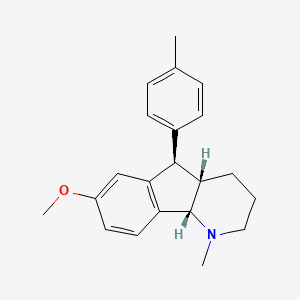
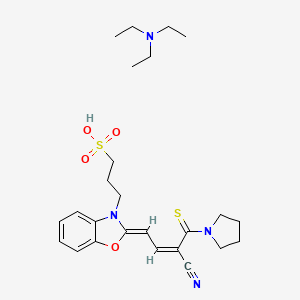
![6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12723094.png)
